5-Chlorooxindole
Overview
Description
5-Chlorooxindole is an organic compound with the molecular formula C8H6ClNO. It is a derivative of oxindole, where a chlorine atom is substituted at the fifth position of the indole ring. This compound is known for its applications in pharmaceutical research and organic synthesis.
Mechanism of Action
Target of Action
5-Chlorooxindole, also known as 5-Chloro-2-oxindole, is a chemical compound with the empirical formula C8H6ClNO It is known to be a starting material for tenidap sodium, a pharmaceutical drug candidate .
Pharmacokinetics
Its solubility in methanol is reported to be 2.5 mL, which could potentially impact its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorooxindole can be synthesized through various methods. One common method involves the reaction of 5-chloroisatin with hydrazine hydrate in ethanol, followed by reduction with sodium borohydride. Another method includes the cyclization of 5-chloro-2-nitrobenzylamine under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of oxindole using chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorooxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloroisatin.
Reduction: Reduction of this compound can yield 5-chloroindoline.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: 5-Chloroisatin
Reduction: 5-Chloroindoline
Substitution: Various substituted oxindoles depending on the nucleophile used.
Scientific Research Applications
5-Chlorooxindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound is a starting material for the synthesis of tenidap sodium, a pharmaceutical drug candidate.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
- 6-Chloro-2-oxindole
- 3-Methyl-2-oxindole
- 5-Bromoindole
Comparison: 5-Chlorooxindole is unique due to the position of the chlorine atom, which significantly influences its reactivity and biological activity. Compared to 6-Chloro-2-oxindole, this compound exhibits different substitution patterns and reactivity. Similarly, 3-Methyl-2-oxindole and 5-Bromoindole have distinct properties due to the presence of different substituents.
Properties
IUPAC Name |
5-chloro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLCYHYLZZXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057667 | |
Record name | 5-Chlorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-75-0, 25369-33-9 | |
Record name | 5-Chlorooxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Indolinone, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorooxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chlorooxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical technique is primarily used for the analysis of 5-chlorooxindole and its impurities?
A1: Both provided research articles focus on the utilization of liquid chromatography for the analysis of this compound. [, ] This technique is employed to assess the purity of the compound and to separate it from potential process-related impurities.
Q2: What challenges arise in the separation and analysis of this compound and its related impurities?
A2: One study utilizes computer-assisted methods to optimize the separation of this compound from its potential process-related impurities. [] This suggests that achieving efficient separation for analysis can be challenging, potentially due to structural similarities between the compound and its impurities.
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